Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate
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Overview
Description
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation is often carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Sulfanyl Group:
Formation of the Oxoethyl Group: This can be done through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various benzyl derivatives.
Scientific Research Applications
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with various molecular targets. The compound’s sulfanyl and oxo groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- Benzyl 2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Uniqueness
Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core structure is a key feature that differentiates it from other similar compounds.
Properties
IUPAC Name |
benzyl 2-[4-oxo-3-[2-[4-oxo-2-(2-oxo-2-phenylmethoxyethyl)sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O6S2/c41-31(45-21-25-11-3-1-4-12-25)23-47-35-37-29-17-9-7-15-27(29)33(43)39(35)19-20-40-34(44)28-16-8-10-18-30(28)38-36(40)48-24-32(42)46-22-26-13-5-2-6-14-26/h1-18H,19-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUWVQGBGFWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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